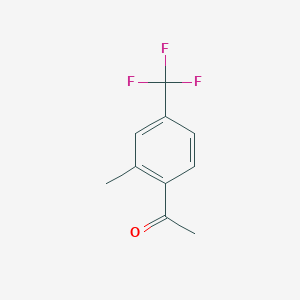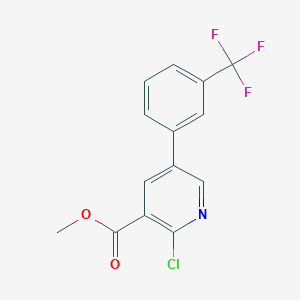
Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate (MTCN) is a chemical compound that has been studied for a variety of applications in scientific research. MTCN is a derivative of nicotinic acid and is used in biochemical and physiological studies due to its ability to act as a ligand for various receptors. In
Mécanisme D'action
Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate acts as a ligand for nicotinic acid receptors, which are involved in the regulation of gene expression. It binds to the receptor, which in turn activates a signal transduction pathway that results in the expression of certain genes.
Biochemical and Physiological Effects
Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate has been found to have a variety of biochemical and physiological effects. It has been shown to be involved in the regulation of gene expression, metabolism, and inflammation. It has also been shown to have a role in the regulation of glucose and lipid metabolism, as well as the regulation of energy homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic and has a low level of reactivity. However, it is important to note that Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate is not suitable for use in in vivo experiments as it has not been tested for safety.
Orientations Futures
The potential future directions of Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate research include further investigation into its role in the regulation of gene expression, metabolism, and inflammation. Additionally, further research could be done to explore its potential therapeutic applications in diseases such as type 2 diabetes and obesity. It could also be used to study its effects on the regulation of energy homeostasis, as well as its role in other physiological processes. Finally, further research could be done to investigate the safety of Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate for use in in vivo experiments.
Méthodes De Synthèse
Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate can be synthesized in a two-step process. The first step involves the reaction of 4-(trifluoromethyl)aniline and 2-chloro-5-nitrobenzaldehyde in the presence of a base. This reaction produces 2-chloro-5-nitro-4-(trifluoromethyl)aniline, which is then reacted with nicotinic acid in the presence of a strong acid, such as sulfuric acid, to produce Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate.
Applications De Recherche Scientifique
Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate has been used in scientific research applications, such as cell culture studies, to investigate the role of nicotinic acid receptors in biochemical and physiological processes. It has also been used to study the effects of Methyl 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinate on the regulation of gene expression and its role in diseases such as type 2 diabetes and obesity.
Propriétés
IUPAC Name |
methyl 2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-21-13(20)11-6-9(7-19-12(11)15)8-3-2-4-10(5-8)14(16,17)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFRTXBLOVDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(3-(trifluoromethyl)phenyl)nicotinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

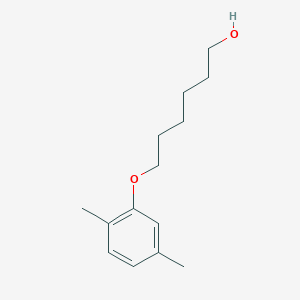
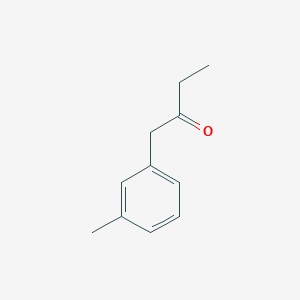
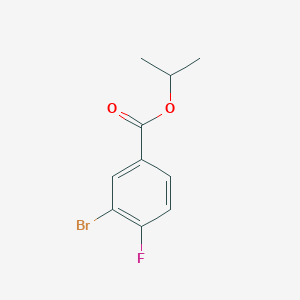
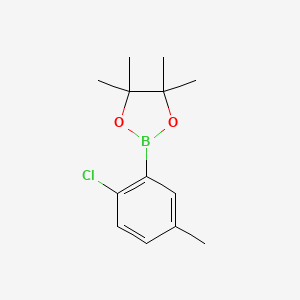

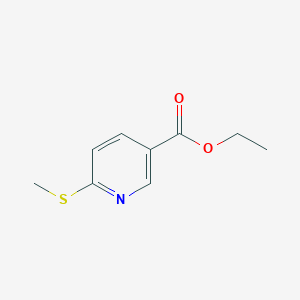
![2,2-Dimethyl-N-[2-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-propionamide](/img/structure/B6318593.png)

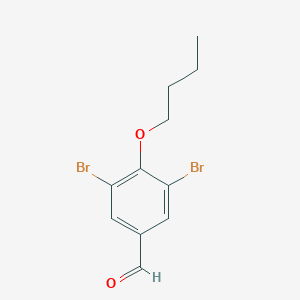


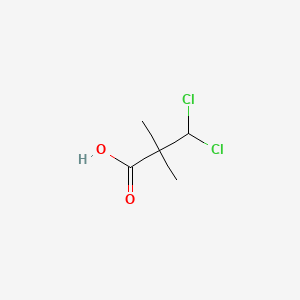
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)
